2,4-Dimethylpent-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethylpent-2-en-1-ol: is an organic compound with the molecular formula C7H14O It is a type of alcohol with a double bond in its structure, making it an unsaturated alcohol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Hydration of Alkenes: One common method to synthesize 2,4-Dimethylpent-2-en-1-ol is through the hydration of 2,4-dimethylpent-2-ene.
Hydroboration-Oxidation: Another method involves the hydroboration of 2,4-dimethylpent-2-ene followed by oxidation.
Industrial Production Methods:
- Industrial production of this compound often involves large-scale hydration processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 2,4-Dimethylpent-2-en-1-ol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Major Products Formed:
Oxidation: 2,4-Dimethylpent-2-en-1-one
Reduction: 2,4-Dimethylpentan-1-ol
Substitution: 2,4-Dimethylpent-2-en-1-halide
Wissenschaftliche Forschungsanwendungen
Chemistry:
Biology and Medicine:
Industry:
Wirkmechanismus
The mechanism of action of 2,4-Dimethylpent-2-en-1-ol involves its interaction with various molecular targets depending on the specific reaction or application. For example, in oxidation reactions, the hydroxyl group is typically the site of attack by oxidizing agents, leading to the formation of carbonyl compounds .
Vergleich Mit ähnlichen Verbindungen
- 2,4-Dimethylpent-2-ene
- 2,4-Dimethylpentane
- 2,4-Dimethyl-2-pentene
Comparison:
Eigenschaften
CAS-Nummer |
40466-98-6 |
---|---|
Molekularformel |
C7H14O |
Molekulargewicht |
114.19 g/mol |
IUPAC-Name |
2,4-dimethylpent-2-en-1-ol |
InChI |
InChI=1S/C7H14O/c1-6(2)4-7(3)5-8/h4,6,8H,5H2,1-3H3 |
InChI-Schlüssel |
FRNHNENZDWMNBU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C=C(C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.